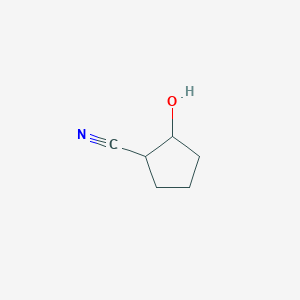

2-Hydroxycyclopentane-1-carbonitrile

説明

2-Hydroxycyclopentane-1-carbonitrile (C₆H₉NO) is a bicyclic organic compound featuring a hydroxyl (-OH) and nitrile (-CN) group on adjacent carbons of a cyclopentane ring. Its molecular weight is 111.14 g/mol (varies slightly depending on stereoisomer), and it is typically stored sealed in dry conditions at 2–8°C . The compound exists in multiple stereoisomeric forms, including (1S,2R)-2-hydroxycyclopentane-1-carbonitrile (CAS 351218-21-8) and another variant with CAS 57836-12-1 . It is used in synthetic chemistry as a precursor for pharmaceuticals and agrochemicals due to its reactive nitrile group and hydroxyl functionality.

特性

IUPAC Name |

2-hydroxycyclopentane-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c7-4-5-2-1-3-6(5)8/h5-6,8H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXEPXMXJJFJNOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20499795 | |

| Record name | 2-Hydroxycyclopentane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20499795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57836-12-1 | |

| Record name | 2-Hydroxycyclopentane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20499795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxycyclopentane-1-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions: 2-Hydroxycyclopentane-1-carbonitrile can be synthesized through several methods. One common synthetic route involves the reaction of cyclopentanone with hydroxylamine to form cyclopentanone oxime, which is then dehydrated to produce 2-cyanocyclopentene. This intermediate is subsequently hydrolyzed to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of catalysts to enhance the reaction efficiency and yield. The process typically includes the use of alkylaluminum halides and tungsten halides as catalysts for the ring-opening polymerization of cycloolefins .

化学反応の分析

Types of Reactions: 2-Hydroxycyclopentane-1-carbonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The nitrile group can be reduced to form an amine.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products:

Oxidation: 2-Cyclopentanone-1-carbonitrile.

Reduction: 2-Aminocyclopentane-1-carbonitrile.

Substitution: Various substituted cyclopentane derivatives depending on the reagent used.

科学的研究の応用

2-Hydroxycyclopentane-1-carbonitrile has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a catalyst in polymerization reactions.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of polymers and other industrial chemicals.

作用機序

The mechanism of action of 2-Hydroxycyclopentane-1-carbonitrile involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can affect the function of enzymes and other proteins, leading to various biological effects .

類似化合物との比較

Structural and Functional Group Comparison

The following table summarizes key structural and functional differences between 2-hydroxycyclopentane-1-carbonitrile and related compounds:

Key Observations :

Key Observations :

生物活性

2-Hydroxycyclopentane-1-carbonitrile (C6H9NO) is an organic compound characterized by the presence of both a hydroxyl group and a nitrile group, which significantly influences its biological activity and chemical reactivity. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular structure of this compound includes a cyclopentane ring with a hydroxyl group (-OH) at the second carbon and a nitrile group (-C≡N) at the first carbon. This unique configuration allows for various chemical interactions, making it a versatile compound in organic synthesis.

| Property | Value |

|---|---|

| Molecular Formula | C6H9NO |

| Molecular Weight | 113.15 g/mol |

| Physical State | Liquid |

| Solubility | Soluble in water |

| Toxicity | Harmful if swallowed or in contact with skin |

The biological activity of this compound is largely attributed to its functional groups. The hydroxyl group can participate in hydrogen bonding, while the nitrile group can engage in nucleophilic or electrophilic reactions depending on the surrounding environment. This dual functionality allows for interactions with various biological targets, including enzymes and receptors.

Key Reactions:

- Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

- Reduction: The nitrile group can be reduced to form an amine.

- Substitution: Both functional groups can undergo substitution reactions, leading to diverse derivatives .

Biological Activity and Pharmacological Potential

Research indicates that this compound exhibits various biological activities, including potential antiviral properties. Its structural similarity to nucleoside analogs suggests that it may interfere with viral replication processes.

Case Studies

- Antiviral Properties:

-

Chemical Synthesis Applications:

- As a chiral building block, this compound has been utilized in synthesizing various pharmaceuticals. Its ability to undergo multiple chemical transformations makes it valuable in medicinal chemistry for developing new drug candidates .

Comparative Analysis with Related Compounds

The biological activity of this compound can be contrasted with other similar compounds:

| Compound Name | Structure | Key Features | Unique Aspects |

|---|---|---|---|

| Cyclopentanol | Cyclopentane ring | Hydroxyl group | Lacks nitrile functionality |

| Cyclopentanone | Cyclopentane ring with carbonyl | Carbonyl group | No hydroxyl group |

| 2-Hydroxycyclohexane-1-carbonitrile | Cyclohexane ring | Larger ring size | Greater flexibility |

Q & A

Basic: What are the established synthetic routes for 2-Hydroxycyclopentane-1-carbonitrile, and how are reaction parameters optimized?

Methodological Answer:

The synthesis typically involves cyanation of cyclopentanol derivatives or nucleophilic substitution of halogenated precursors. Key parameters include:

- Catalyst selection : Use of KCN or NaCN for nitrile group introduction under controlled pH.

- Solvent optimization : Polar aprotic solvents like DMSO enhance reaction efficiency.

- Temperature control : Reactions often proceed at 60–80°C to balance yield and side-product formation.

Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity. Molecular validation relies on NMR (e.g., 1H NMR: δ 1.5–2.5 ppm for cyclopentane protons) and mass spectrometry (m/z 111.15 [M+H]+) .

Basic: How is the structural configuration of this compound validated experimentally?

Methodological Answer:

Structural confirmation employs:

- X-ray crystallography : SHELX software (SHELXL/SHELXS) refines crystal structures, resolving hydroxyl and nitrile group orientations .

- Spectroscopic analysis :

Advanced: How can contradictions between computational reactivity predictions and experimental results be addressed?

Methodological Answer:

Discrepancies often arise from solvent effects or transition-state approximations. Mitigation strategies include:

- Solvent correction : Apply COSMO-RS models to adjust dielectric constants in simulations.

- Experimental benchmarking : Compare computed activation energies with kinetic data (e.g., Arrhenius plots).

- Multi-method validation : Use CC-DPS’s QSAR/QSPR platforms to integrate quantum mechanics and statistical thermodynamics, improving prediction accuracy .

Advanced: What methodologies optimize stereoselective synthesis of this compound derivatives?

Methodological Answer:

To achieve enantiomeric purity:

- Chiral catalysts : Employ Jacobsen’s Mn(III)-salen complexes for asymmetric hydroxylation.

- Dynamic kinetic resolution : Use lipases (e.g., Candida antarctica) in biphasic systems to bias stereochemistry.

- Chromatographic separation : Chiral HPLC (Chiralpak AD-H column) resolves enantiomers, with mobile phases optimized for polar nitrile groups.

Refer to analogous protocols for benzofuran-carbonitriles, where microwave-assisted synthesis reduces racemization .

Advanced: How does the compound’s stability under varying pH and temperature conditions impact experimental design?

Methodological Answer:

Stability studies involve:

- Accelerated degradation tests : Incubate at 40–80°C and pH 2–12, monitoring via HPLC-UV (λ = 254 nm).

- Kinetic modeling : Fit degradation data to first-order kinetics to estimate shelf-life.

- Protective strategies : Use inert atmospheres (N2) or stabilizing agents (e.g., BHT) for oxygen-sensitive intermediates.

For analogs like dihydropyridine-carbonitriles, photostability assessments under UV light inform storage protocols .

Advanced: What computational tools predict the bioactivity or toxicity of this compound?

Methodological Answer:

Leverage in silico platforms:

- Molecular docking : AutoDock Vina screens interactions with target enzymes (e.g., cytochrome P450).

- Toxicity prediction : EPA’s TEST software estimates LD50 and eco-toxicity using fragment-based QSAR.

- Metabolic pathway analysis : BioTransformer 3.0 predicts Phase I/II metabolites, guiding toxicity assays.

Cross-reference with RIFM safety assessments for structurally related fragrance compounds .

Basic: What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

- PPE : Wear nitrile gloves, goggles, and fume hoods to avoid inhalation/contact.

- Waste disposal : Segregate nitrile-containing waste; neutralize with alkaline hydrolysis (NaOH/EtOH) before professional disposal .

- Emergency measures : Use activated charcoal for spill absorption and consult safety data sheets (SDS) for antidotes .

Advanced: How can synthetic by-products be identified and minimized during scale-up?

Methodological Answer:

- LC-MS/MS : Profile reaction mixtures to detect trace by-products (e.g., cyclopentene derivatives from dehydration).

- Process optimization : Adjust stoichiometry (e.g., excess cyanide source) or switch to flow chemistry for better heat/mass transfer.

- Green chemistry : Replace toxic cyanides with K4[Fe(CN)6] in aqueous media, reducing waste .

Advanced: What strategies resolve crystallographic disorder in this compound crystals?

Methodological Answer:

- Twinned data refinement : Use SHELXL’s TWIN/BASF commands to model overlapping lattices.

- Dynamic disorder modeling : Apply split-atom or TLS (Translation-Libration-Screw) parameters for flexible groups.

- Low-temperature data collection : Crystals cooled to 100 K reduce thermal motion artifacts .

Advanced: How can cross-coupling reactions expand the functionalization of this compound?

Methodological Answer:

- Buchwald-Hartwig amination : Introduce aryl amines using Pd2(dba)3/Xantphos catalysts.

- Sonogashira coupling : Attach alkynes via CuI/Pd(PPh3)4 under inert conditions.

- Retrosynthetic planning : Use AI-driven tools (e.g., Pistachio) to prioritize feasible routes based on bond dissociation energies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。